5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Overview
Description
5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a furan ring, and a thioxothiazolidinone moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde: This intermediate can be prepared by bromination of phenylfuran followed by formylation.
Formation of Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid.
Condensation Reaction: The final step involves the condensation of 5-(4-Bromophenyl)furan-2-carbaldehyde with the thioxothiazolidinone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl and furan moieties may interact with biological macromolecules, while the thioxothiazolidinone core can undergo redox reactions, influencing cellular pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-((5-Phenylfuran-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
- 5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
- 5-((5-(4-Methylphenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Uniqueness
The presence of the bromine atom in 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S2/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWNVYVSIYQAEL-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324565-76-6 | |
Record name | 5-((5-(4-BR-PH)-2-FURYL)METHYLENE)-3-(2-MEO-ET)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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